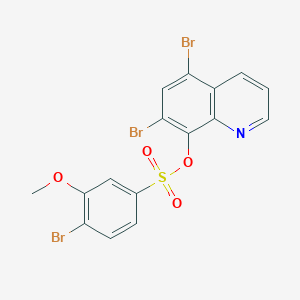

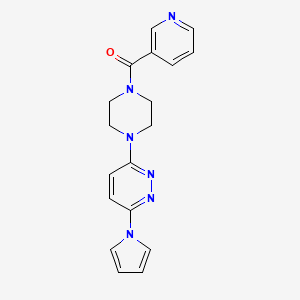

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioxidant Activity of Marine Red Alga Derivatives

Compounds isolated from the marine red alga Rhodomela confervoides have demonstrated significant antioxidant activities. These include various bromophenols with structural similarities to the queried compound, showcasing potent free radical scavenging activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that marine algae could be an excellent source of natural antioxidants, potentially incorporating these antioxidant-rich components to prevent oxidative deterioration in food (Li et al., 2011).

Chemoselective Synthesis and Antimicrobial Evaluation

A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have been synthesized, showing chemoselectivity during their transformation. These derivatives have been evaluated for their in vitro antimicrobial activities, demonstrating potent antibacterial and antifungal activities against tested pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents, particularly for addressing resistance issues in pathogenic bacteria and fungi (Krishna, 2018).

Catalytic Applications in Organic Synthesis

The catalytic efficiency of compounds related to the queried chemical in facilitating Suzuki–Miyaura cross-coupling reactions in water has been documented. Specifically, a catalyst derived from 8-hydroxyquinoline-5-sulfonic acid efficiently catalyzes the reactions of a broad scope of bromobenzenes, demonstrating the potential of such compounds in green chemistry and sustainable organic synthesis processes (Conelly-Espinosa & Morales‐Morales, 2010).

Synthesis of Highly Functionalized Derivatives

Research into the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from compounds containing bromo, sulfonyl, and triazole groups has been conducted. These studies propose the formation of bromonium ylides as key intermediates, further showcasing the versatile reactivity and potential applications of brominated quinoline derivatives in the synthesis of complex organic molecules (He et al., 2016).

特性

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-bromo-3-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEYQSWEZLXHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2844643.png)

![1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2844647.png)

![N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2844649.png)

![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)

![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)

![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)

![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2844661.png)

![1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B2844662.png)